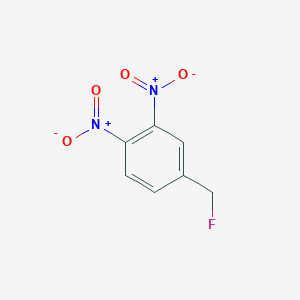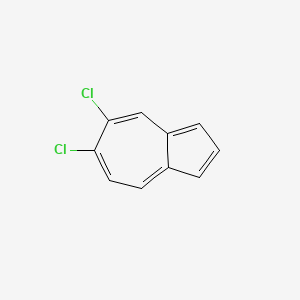
5,6-Dichloroazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloroazulene is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color. Azulene itself is notable for its unique structure and properties, which differ significantly from those of its isomer, naphthalene.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroazulene typically involves the chlorination of azulene. One common method is the reaction of azulene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under mild conditions, usually at room temperature, and results in the selective chlorination at the 5 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorine gas and other reagents .
化学反应分析
Types of Reactions: 5,6-Dichloroazulene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as methoxide ions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, azulene derivatives generally undergo such reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For instance, methoxydechlorination yields methoxy-substituted azulenes .
科学研究应用
作用机制
The mechanism of action of 5,6-Dichloroazulene in nucleophilic substitution reactions involves the attack of the nucleophile on the chlorine-substituted positions. This process follows the S_NAr (nucleophilic aromatic substitution) mechanism, where the nucleophile’s attack is the rate-determining step . The electronic effects of the chlorine atoms and the azulene ring play a crucial role in facilitating these reactions.
相似化合物的比较
1,3,5,6-Tetrachloroazulene: This compound also undergoes nucleophilic substitution reactions but at a faster rate compared to 5,6-Dichloroazulene due to the presence of additional chlorine atoms.
4,5,6,7-Tetrachloroazulene: Similar to 1,3,5,6-tetrachloroazulene, this compound exhibits accelerated nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its selective chlorination at the 5 and 6 positions, which imparts distinct electronic properties and reactivity. This selective substitution allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
63370-04-7 |
|---|---|
分子式 |
C10H6Cl2 |
分子量 |
197.06 g/mol |
IUPAC 名称 |
5,6-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-4-7-2-1-3-8(7)6-10(9)12/h1-6H |
InChI 键 |
VGRBHHLODQBLJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC=C(C(=CC2=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


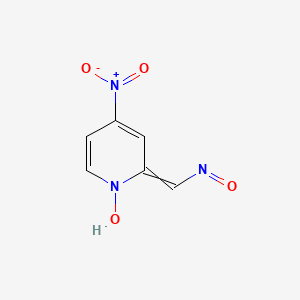
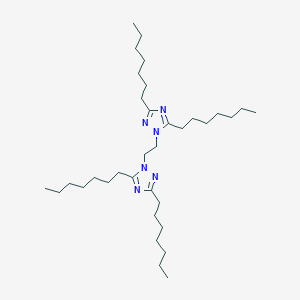
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
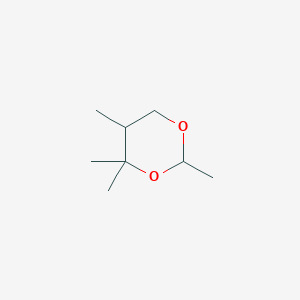
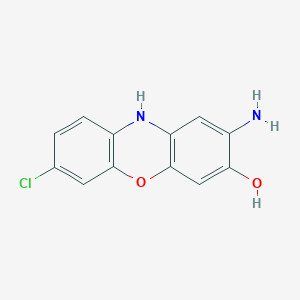
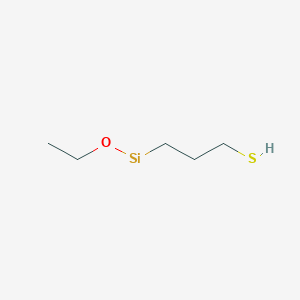
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
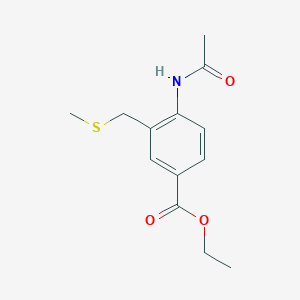
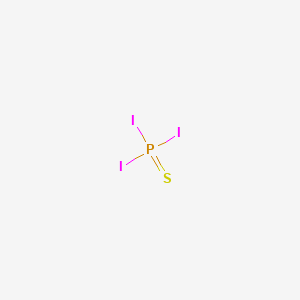
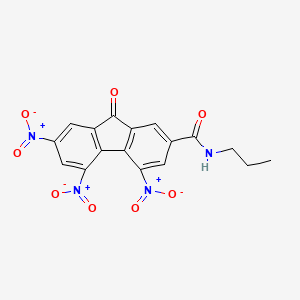
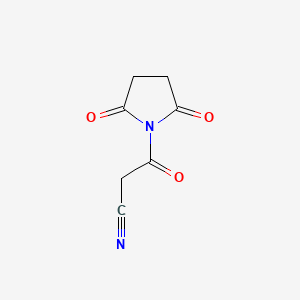
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
